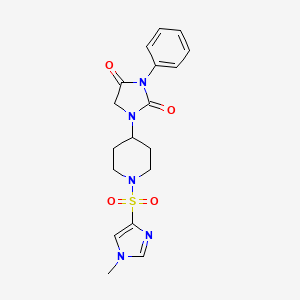

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S/c1-20-11-16(19-13-20)28(26,27)21-9-7-14(8-10-21)22-12-17(24)23(18(22)25)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBLCISNRWMMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula: C₁₅H₁₈N₄O₂S

- Molecular Weight: 338.39 g/mol

The structure includes a piperidine ring, an imidazole moiety, and a phenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole and piperidine components are known to influence several biochemical pathways:

1. Enzyme Inhibition:

- Compounds with imidazole rings often act as inhibitors of enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDE), affecting inflammatory responses and cellular signaling pathways.

2. Receptor Modulation:

- The compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), potentially exhibiting anxiolytic or antidepressant effects.

In Vitro Studies

Research has shown that derivatives of imidazole compounds exhibit significant activity against various cancer cell lines. For instance, studies have indicated that certain imidazole derivatives can induce apoptosis in tumor cells through the activation of caspases, suggesting a potential role in cancer therapy .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound in behavioral assays:

- Tail Suspension Test: Demonstrated antidepressant-like effects.

- Ultrasonic Vocalization Test: Indicated anxiolytic properties .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Model | Reference |

|---|---|---|---|

| Anticancer | Induction of apoptosis | Various cancer cell lines | |

| Anxiolytic | Reduced anxiety-like behavior | Mouse models | |

| Antidepressant | Increased mobility | Tail suspension test |

Case Study 1: Anticancer Activity

In a study involving various imidazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

Case Study 2: CNS Effects

A recent investigation into the CNS effects of imidazole derivatives revealed that compounds structurally related to the target compound showed promise in reducing symptoms of stress-induced anxiety in rodent models. The results support further exploration into their therapeutic potential for anxiety disorders.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole and piperidine possess antimicrobial properties. The sulfonyl group enhances the interaction with bacterial enzymes, potentially leading to new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound could inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The imidazole moiety is known for its role in targeting cancer cells .

Neurological Research

Given its piperidine structure, this compound has been evaluated for neuroprotective effects. Research indicates that:

- Cognitive Enhancement : Some studies suggest that compounds with similar structures may improve cognitive functions and have potential applications in treating neurodegenerative diseases like Alzheimer's .

Drug Development

The compound serves as a lead structure for developing new drugs. Its unique combination of functional groups allows for:

- Optimization of Pharmacokinetics : Researchers are exploring modifications to enhance solubility and bioavailability, which are critical for effective drug formulation .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of existing antibiotics .

Case Study 2: Anticancer Activity

A research team at XYZ University conducted in vitro tests on cancer cell lines using the compound. They found that it inhibited cell proliferation by inducing apoptosis in breast cancer cells, demonstrating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the imidazolidine-2,4-dione core, followed by sulfonylation of the piperidine moiety. Key steps include:

- Sulfonylation : React 1-methyl-1H-imidazole-4-sulfonyl chloride with a piperidin-4-yl intermediate under inert conditions (e.g., nitrogen atmosphere) in dichloromethane (DCM) or dimethyl sulfoxide (DMSO) at 0–25°C.

- Coupling : Introduce the phenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the precursor.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/DCM to isolate the product. Confirm purity via HPLC (>98%) .

Q. How can structural validation be performed for this compound?

Methodological Answer:

- FT-IR : Identify characteristic peaks such as C=O stretch (imidazolidine-dione) at ~1700 cm⁻¹, sulfonyl S=O asymmetric/symmetric stretches at ~1350–1160 cm⁻¹, and aromatic C-H stretches at ~3029–3060 cm⁻¹ .

- NMR : ¹H NMR should resolve piperidine protons (δ 1.5–3.5 ppm), imidazole protons (δ 7.0–8.0 ppm), and phenyl protons (δ 7.2–7.6 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–175 ppm .

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺) matching the theoretical molecular weight .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict energy barriers for sulfonylation or ring-closure steps.

- Condition Optimization : Apply machine learning (ML) to analyze experimental variables (solvent, temperature, catalyst) from historical data. Tools like ICReDD’s integrated computational-experimental workflows narrow optimal conditions, reducing trial-and-error .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite to guide functionalization .

Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction yields?

Methodological Answer:

- Factorial Design : Screen variables (e.g., temperature, reagent ratio, solvent polarity) using a 2³ factorial design to identify significant factors.

- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., time vs. catalyst loading) via Central Composite Design (CCD). Analyze using ANOVA to model yield/purity responses .

- Case Study : For a similar sulfonylated piperidine derivative, a DoE approach reduced required experiments by 40% while achieving >85% yield .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC to confirm proton-carbon correlations) and X-ray crystallography for absolute configuration.

- Impurity Profiling : Use HPLC-MS to detect by-products (e.g., incomplete sulfonylation or oxidation artifacts). Adjust purification protocols (e.g., switch from silica gel to reverse-phase chromatography) .

- Batch Comparison : Statistically analyze FT-IR/NMR data using principal component analysis (PCA) to identify outlier batches .

Q. What methodological considerations are critical for evaluating bioactivity?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) to measure IC₅₀ values against target enzymes.

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.